

Application Notes & Protocols: Studying Single-Molecule Actomyosin Interactions with TIRF Microscopy

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Compound of Interest

Compound Name: ACTOMYOSIN

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Introduction

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique that enables the visualization of single-molecule interactions at a glass-solution interface. By selectively exciting fluorophores within a thin evanescent field (~100 nm), TIRF microscopy minimizes background fluorescence from molecules in the bulk solution, providing an exceptional signal-to-noise ratio.[1] This makes it an ideal method for studying the dynamics of individual **actomyosin** interactions, providing crucial insights into muscle contraction, cell motility, and intracellular transport.[2] These studies are vital for understanding fundamental biological processes and for the development of novel therapeutics targeting myosin-related diseases.[3]

This document provides detailed application notes and protocols for two primary in vitro assays used to study single-molecule **actomyosin** interactions via TIRF microscopy: the Single-Molecule Motility Assay and the Gliding Filament Assay.[4]

Key Quantitative Parameters of Actomyosin Interactions

TIRF microscopy allows for the precise measurement of several key parameters that define the mechanochemical properties of the **actomyosin** system. These parameters are crucial for

comparing different myosin isoforms, understanding the effects of mutations, and evaluating the impact of potential drug candidates.

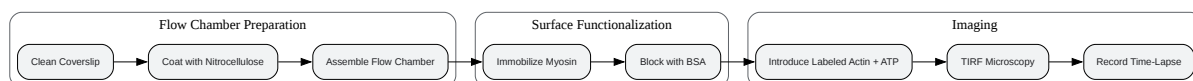
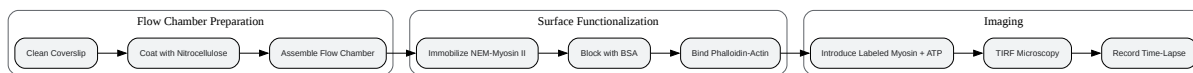
Parameter	Description	Myosin V (in vitro)	Non-muscle Myosin IIB (in vitro)	Skeletal Muscle Myosin II (in vitro)	Reference
Velocity	The speed at which a myosin motor moves along an actin filament.	500 ± 30 nm/s	~20 nm/s	0.047 - 1.2 μ m/s	[2] [5] [6]
Run Length	The average distance a processive myosin motor travels along an actin filament before dissociating.	1.3 ± 0.2 μ m	Non-processive	Non-processive	[5] [7]
Step Size	The distance a myosin motor moves in a single ATP-dependent step.	~74 nm	~6 nm (power stroke)	4.7 ± 0.8 nm	[5] [8] [9]
Detachment Rate (k _{off})	The rate at which myosin detaches from actin in the presence of ATP.	-	~0.4 s ⁻¹	-	[7] [8]
ATP Binding Rate (k _{on})	The second-order rate constant for	-	-	1.9 μ M ⁻¹ s ⁻¹	[10]

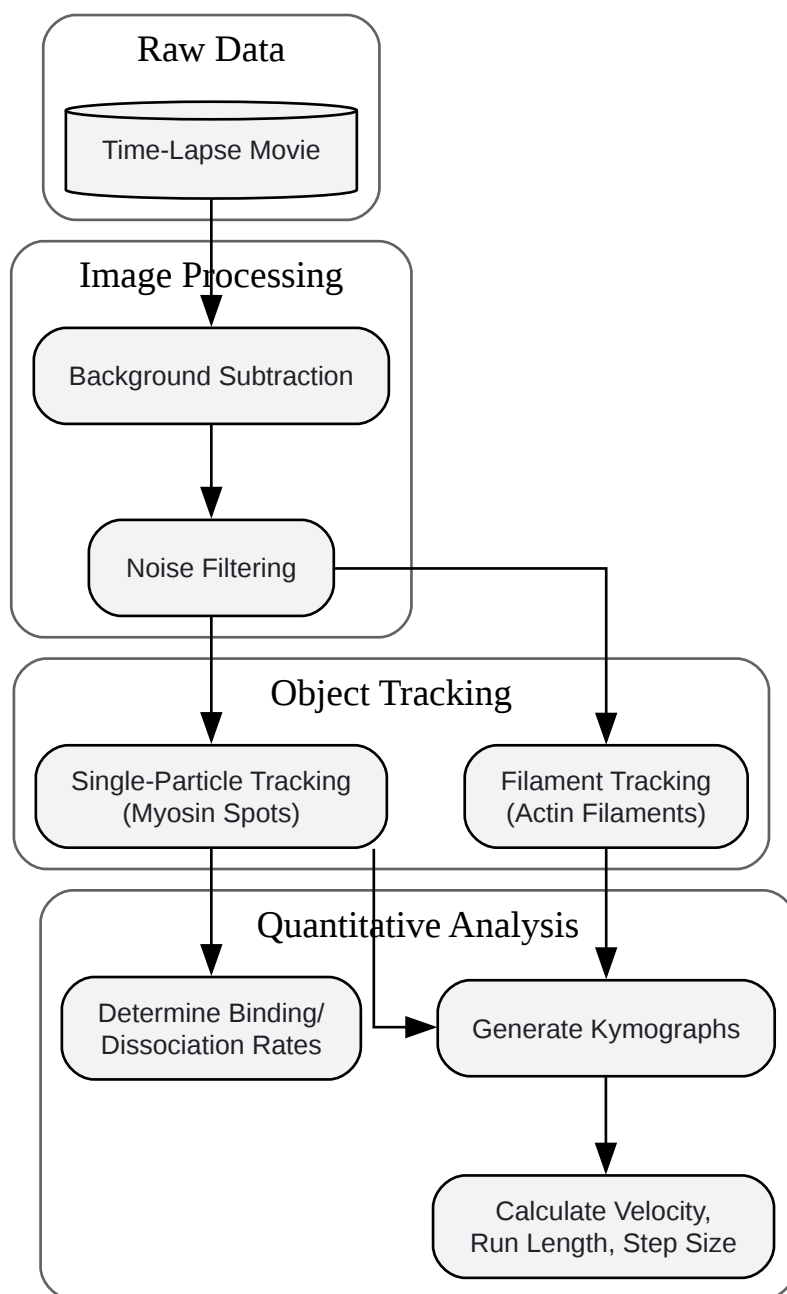
	ATP binding to the actomyosin complex.				
Duty Ratio	The fraction of the ATPase cycle that myosin spends strongly bound to actin.	High	~20-25%	< 5%	[6] [8]
Dissociation Constant (K _D)	The equilibrium constant for the dissociation of myosin from actin, indicating binding affinity.	-	-	ADP K _D : 9.6 - 62.4 μM	[11]

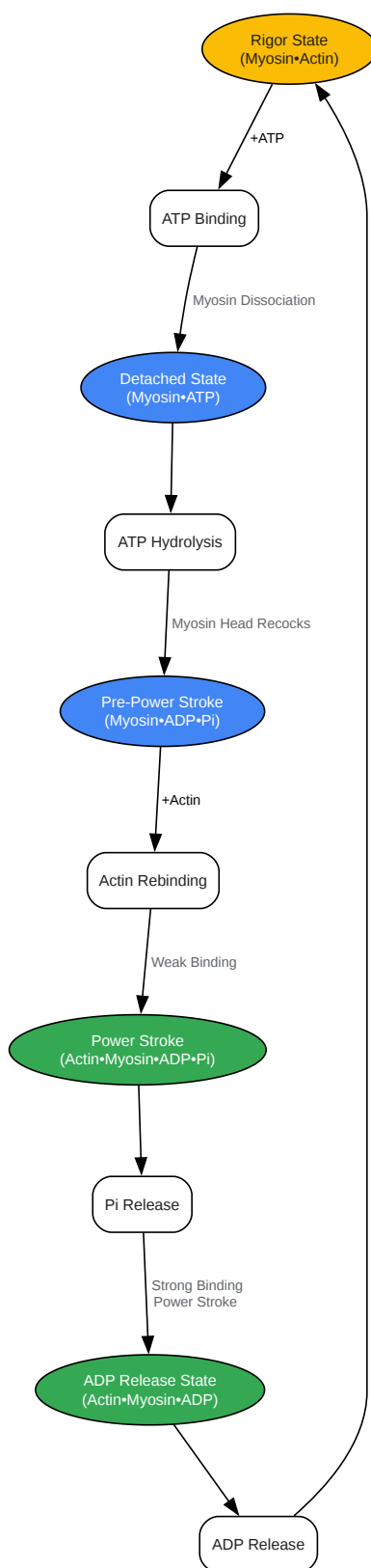
I. Single-Molecule Motility Assay

In this assay, fluorescently labeled myosin molecules are observed moving along actin filaments that are immobilized on a passivated glass surface. This setup is particularly useful for studying the properties of processive myosins, such as myosin V.[\[4\]](#)

Experimental Workflow







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References

- 1. Quantum Dot Labeling Strategies to Characterize Single-Molecular Motors | Springer Nature Experiments [experiments.springernature.com]
- 2. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Probing actin-activated ATP turnover kinetics of human cardiac myosin II by single molecule fluorescence - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 5. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic Characterization of Nonmuscle Myosin IIB at the Single Molecule Level - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Kinetic characterization of nonmuscle myosin IIb at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myosin II Adjusts Motility Properties and Regulates Force Production Based on Motor Environment - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Single-molecule imaging reveals the concerted release of myosin from regulated thin filaments | eLife [elifesciences.org]
- 11. Modulators of actin-myosin dissociation: basis for muscle type functional differences during fatigue - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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